5-Fluoro-4-methoxy-2-methylaniline

Catalog No.
S895345
CAS No.
1263299-46-2
M.F
C8H10FNO
M. Wt
155.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-4-methoxy-2-methylaniline

CAS Number

1263299-46-2

Product Name

5-Fluoro-4-methoxy-2-methylaniline

IUPAC Name

5-fluoro-4-methoxy-2-methylaniline

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

InChI

InChI=1S/C8H10FNO/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4H,10H2,1-2H3

InChI Key

CYZDICLEOOUFCS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N)F)OC

Canonical SMILES

CC1=CC(=C(C=C1N)F)OC

5-Fluoro-4-methoxy-2-methylaniline is an organic compound characterized by the molecular formula C8H10FNOC_8H_{10}FNO. It is a substituted aniline, where the benzene ring features a fluorine atom, a methoxy group, and a methyl group. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural characteristics that influence its reactivity and biological activity.

, including:

  • Oxidation: The methoxy group can be oxidized to form quinones. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction: If a nitro group is present, it can be reduced to an amine using hydrogen gas with a palladium catalyst or sodium borohydride (NaBH₄).
  • Substitution: The fluorine atom can be replaced with other nucleophiles under suitable conditions, allowing for further functionalization of the compound.

Major Products

The products formed from these reactions vary based on conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce amines.

Research indicates that 5-Fluoro-4-methoxy-2-methylaniline exhibits promising biological activities. It has been explored for its potential therapeutic properties, including anti-inflammatory and anticancer effects. The presence of the fluorine and methoxy groups enhances its binding affinity to specific molecular targets, which may lead to modulation of enzyme activity or receptor signaling pathways.

The synthesis of 5-Fluoro-4-methoxy-2-methylaniline typically involves multiple steps:

  • Nitration: Starting with 4-methoxy-2-methylaniline, nitration introduces a nitro group.
  • Reduction: The nitro group is then reduced to form the corresponding amine.
  • Fluorination: The final step involves fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide under mild conditions.

In industrial settings, these processes may be optimized for large-scale production using continuous flow reactors and automated systems to ensure consistent quality and yield.

5-Fluoro-4-methoxy-2-methylaniline has diverse applications across various fields:

  • Chemistry: It serves as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biology: The compound is utilized in studying enzyme interactions and metabolic pathways due to its structural similarity to natural substrates.
  • Medicine: It shows potential for developing drugs targeting inflammatory and cancerous processes.
  • Industry: Used in producing dyes, pigments, and other industrial chemicals.

The interaction studies of 5-Fluoro-4-methoxy-2-methylaniline focus on its mechanism of action. The compound interacts with specific enzymes or receptors, where the fluorine and methoxy groups enhance its binding affinity. This interaction may inhibit enzyme activity or modulate receptor signaling pathways, contributing to its biological effects.

Similar Compounds

  • 4-Fluoro-2-methylaniline: Similar structure but lacks the methoxy group.
  • 4-Methoxy-2-methylaniline: Similar structure but lacks the fluorine atom.
  • 2-Fluoro-4-methylaniline: Shares a similar structure but has a different substitution pattern.

Uniqueness

5-Fluoro-4-methoxy-2-methylaniline stands out due to the combination of both fluorine and methoxy groups, significantly influencing its chemical reactivity and biological activity. This unique combination enhances the compound's stability and solubility, making it particularly valuable in various applications compared to its analogs.

XLogP3

1.7

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

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